1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis-
Overview
Description
1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- is a heterocyclic compound known for its unique structure and versatile applications in various scientific fields. This compound is characterized by the presence of two isobenzofurandione units connected by a 1,3-phenylene bridge, making it a valuable building block in the synthesis of polymers, pharmaceuticals, and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- typically involves the reaction of phthalic anhydride derivatives with appropriate aromatic diamines. One common method includes the condensation of phthalic anhydride with 1,3-diaminobenzene under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- often involves large-scale batch or continuous processes. The key steps include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, which can be further utilized in the synthesis of advanced materials and pharmaceuticals.
Scientific Research Applications
1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as polyimides and polyesters.
Biology: The compound’s derivatives have shown potential antimicrobial and antimalarial activities.
Medicine: It serves as a building block in the development of pharmaceutical compounds with therapeutic properties.
Industry: The compound is employed in the production of functional materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis-: This compound has a similar structure but with a 1,4-phenylene bridge instead of a 1,3-phenylene bridge.
1,3-Isobenzofurandione, 5,5’-carbonylbis-: Another related compound with a carbonyl group connecting the isobenzofurandione units.
Uniqueness
1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- is unique due to its specific 1,3-phenylene linkage, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specialized applications in polymer synthesis and material science.
Properties
IUPAC Name |
5-[3-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O6/c23-19-15-6-4-13(9-17(15)21(25)27-19)11-2-1-3-12(8-11)14-5-7-16-18(10-14)22(26)28-20(16)24/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTBVQSHMVDVFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C(=O)OC3=O)C4=CC5=C(C=C4)C(=O)OC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451938 | |
Record name | 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113837-02-8 | |
Record name | 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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